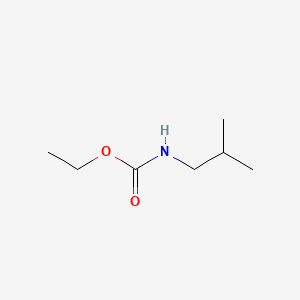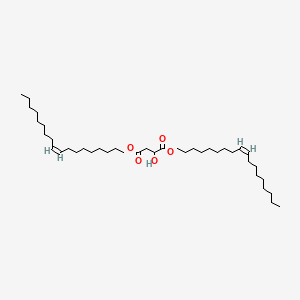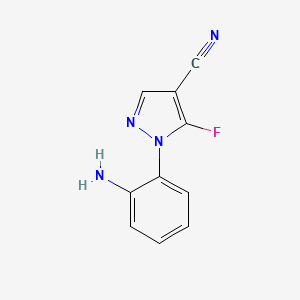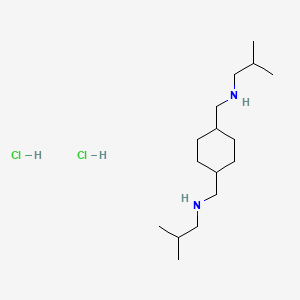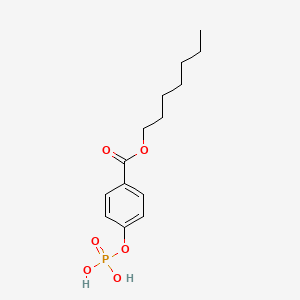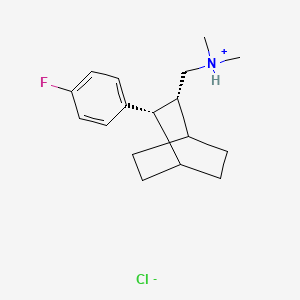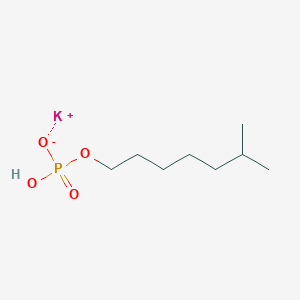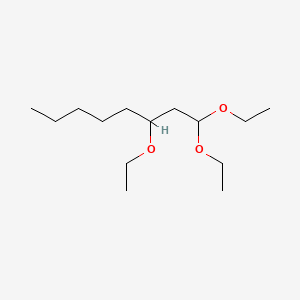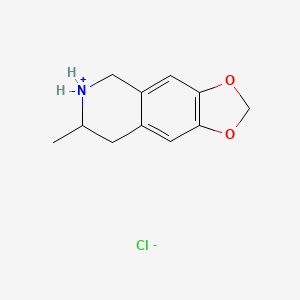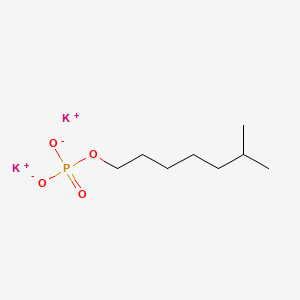
Dipotassium isooctyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium isooctyl phosphate is an organophosphate compound with the chemical formula C8H17O4PK2. It is a potassium salt of isooctyl phosphate and is known for its surfactant properties. This compound is used in various industrial applications, including as an emulsifier, dispersant, and corrosion inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium isooctyl phosphate can be synthesized through the esterification of isooctyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Esterification: Isooctyl alcohol reacts with phosphoric acid to form isooctyl phosphate. [ \text{C8H17OH} + \text{H3PO4} \rightarrow \text{C8H17OPO3H2} + \text{H2O} ]
Neutralization: The isooctyl phosphate is then neutralized with potassium hydroxide to form this compound. [ \text{C8H17OPO3H2} + 2\text{KOH} \rightarrow \text{C8H17O4PK2} + 2\text{H2O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and neutralization processes. The reaction is carried out in reactors equipped with temperature and pH control systems. The product is then purified through filtration and drying processes to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium isooctyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into isooctyl alcohol and phosphoric acid.
Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: The phosphate group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Isooctyl alcohol and phosphoric acid.
Oxidation: Oxidized derivatives of isooctyl phosphate.
Substitution: Substituted phosphate esters.
Applications De Recherche Scientifique
Dipotassium isooctyl phosphate has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a dispersant in paints and coatings.
Mécanisme D'action
The mechanism of action of dipotassium isooctyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with molecular targets such as lipid membranes, enhancing the solubility and dispersion of hydrophobic compounds. The phosphate group can also participate in biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipotassium phosphate (K2HPO4): An inorganic phosphate salt used as a buffering agent and food additive.
Monopotassium phosphate (KH2PO4): Another inorganic phosphate salt with similar buffering properties.
Tripotassium phosphate (K3PO4): A highly alkaline phosphate salt used in various industrial applications.
Uniqueness
Dipotassium isooctyl phosphate is unique due to its organic nature and surfactant properties, which distinguish it from the purely inorganic phosphate salts. Its ability to act as an emulsifier and dispersant makes it valuable in applications where traditional inorganic phosphates may not be effective.
Propriétés
Numéro CAS |
27708-63-0 |
|---|---|
Formule moléculaire |
C8H17K2O4P |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
dipotassium;6-methylheptyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-8(2)6-4-3-5-7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
MOJYYOPFOKMPCJ-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCOP(=O)([O-])[O-].[K+].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


